呋喃-2-基甲基-(3-甲基-1-苯基-丁-3-烯基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

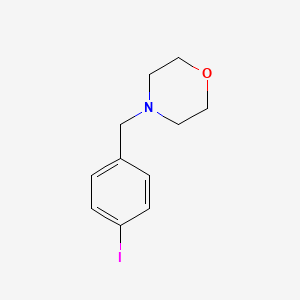

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine is a compound that is part of a broader class of furan derivatives. These compounds are of significant interest due to their diverse range of applications, particularly in the synthesis of aroma compounds and pharmaceuticals. The furan moiety is a key structural component in many bioactive molecules and is known for its presence in various natural products and synthetic compounds with interesting organoleptic properties.

Synthesis Analysis

The synthesis of furan-2-ylmethyl derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of furfuryl-pyrroles, which are related to the compound of interest, involves the formation of furfuryl-amine from ribose through a nitrogen atom transfer from amino acids, followed by reactions with 3-deoxyribosone to form various furfuryl-pyrrole derivatives . Another approach to synthesizing furan-2-yl amines involves the enantioselective reduction of furan-2-yl ketone oximes using oxazaborolidine catalysis, which allows for the control of chirality in the resulting amines . Additionally, furan derivatives can be synthesized through hydrosilylation reactions of N-allylamines in the presence of catalysts, as demonstrated in the synthesis of 2-[(3-aminopropyl)dimethylsilyl]-5-phenylfurans .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl derivatives is crucial for their reactivity and properties. X-ray diffraction and spectroscopic methods such as FTIR, NMR, and mass spectrometry are commonly used to confirm the structures of these compounds . Density functional theory (DFT) calculations can provide insights into the conformational preferences and electronic structure of these molecules, which are important for understanding their reactivity and interactions with other molecules .

Chemical Reactions Analysis

Furan-2-ylmethyl derivatives can undergo various chemical transformations, leading to the formation of different heterocyclic compounds. For example, the transformation of a 2(3H)-furanone derivative into oxazinone and pyrimidinone heterocycles has been studied, involving thermolysis and base-catalyzed decomposition reactions . These transformations highlight the reactivity of the furan ring and its potential to form diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl derivatives are influenced by their molecular structure. The presence of the furan ring and substituents such as amino groups and phenyl rings can affect properties like solubility, boiling point, and stability. The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to understand the reactivity and potential applications of these compounds .

科学研究应用

杂环化合物的新途径

研究人员已经开发出创新的方法,使用呋喃-2-基甲基-(3-甲基-1-苯基-丁-3-烯基)-胺衍生物合成各种杂环化合物。例如,一项研究展示了2(3H)-呋喃酮转化为噁唑酮和嘧啶酮衍生物的过程,表明这些化合物在合成复杂分子结构方面的多功能性。通过光谱数据和元素分析确认了所得化合物的结构,展示了呋喃衍生物在推动合成化学方面的潜力(Hashem等,2017)。

生物活性化合物的合成

从呋喃-2-基甲基-(3-甲基-1-苯基-丁-3-烯基)-胺衍生物合成的化合物已被探索其生物活性。例如,合成了甲基-5-(羟甲基)-2-呋喃羧酸酯的衍生物,并研究了它们对癌细胞系的细胞毒性以及对各种细菌的抗菌性。在这些衍生物中,一种胺衍生物展示了强大的生物活性,为新的治疗可能性打开了大门(Phutdhawong et al., 2019)。

有机合成技术的进展

进一步的研究集中在改进涉及呋喃-2-基甲基-(3-甲基-1-苯基-丁-3-烯基)-胺的化合物的合成技术上。一项研究详细介绍了一种在微波辅助条件下合成含有呋喃环的酯和酰胺衍生物的新方法,优化了反应时间、溶剂和底物。这种方法促进了合成具有复杂分子结构的化合物,展示了该化合物在改进有机合成方法中的重要性(Janczewski et al., 2021)。

属性

IUPAC Name |

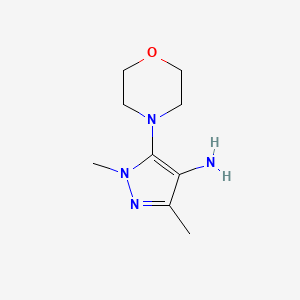

N-(furan-2-ylmethyl)-3-methyl-1-phenylbut-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13(2)11-16(14-7-4-3-5-8-14)17-12-15-9-6-10-18-15/h3-10,16-17H,1,11-12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQGWBOCKCPGSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C1=CC=CC=C1)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389859 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-phenylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine | |

CAS RN |

436096-86-5 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-phenylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)

![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)